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Simvastatin acid-d9 (ammonium)

Cat. No.: B12371469
M. Wt: 448.6 g/mol
InChI Key: AOIIYQZTRFOGNN-FASOEGAPSA-N
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Description

Significance of Stable Isotope Labeled Compounds in Drug Discovery and Development Research

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a drug molecule. symeres.com This subtle modification, which does not significantly alter the compound's chemical properties, allows researchers to trace its path and fate within the body with remarkable accuracy. musechem.comsimsonpharma.com This technique is invaluable in absorption, distribution, metabolism, and excretion (ADME) studies, which are fundamental to drug development. musechem.comacs.orgchemicalsknowledgehub.com By using isotope-labeled compounds, scientists can gain a detailed understanding of a drug's metabolic pathways, bioavailability, and potential for drug-drug interactions. symeres.comsimsonpharma.com This information is crucial for assessing the efficacy and safety of new drug candidates. simsonpharma.commetsol.com

Overview of Simvastatin (B1681759) Acid as an Active Metabolite in Research Contexts

Simvastatin is a widely prescribed medication for lowering cholesterol and reducing the risk of cardiovascular disease. drugbank.com It is administered as an inactive prodrug, a lactone, which is then hydrolyzed in the body to its active form, simvastatin β-hydroxy acid, commonly referred to as simvastatin acid. drugbank.commdpi.comnih.gov This active metabolite is a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. drugbank.comnih.gov Research has shown that simvastatin acid is the primary driver of the drug's therapeutic effect. nih.govnih.gov Therefore, understanding the pharmacokinetics and metabolism of simvastatin acid is essential for optimizing treatment and preventing adverse effects. researchgate.netjptcp.com

Rationale for Deuterium Labeling in Simvastatin Acid Investigations

Deuterium labeling of simvastatin acid, creating Simvastatin acid-d9, serves a critical purpose in biomedical research. The substitution of hydrogen atoms with deuterium, a heavier isotope, creates a molecule that is chemically identical to the parent compound but has a distinct mass. researchgate.netisowater.com This mass difference allows for its use as an internal standard in highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). clinicaltrials.govnih.gov

The use of a deuterated internal standard is the gold standard in quantitative bioanalysis. It co-elutes with the unlabeled analyte and experiences similar ionization and fragmentation patterns, correcting for variations in sample preparation and instrument response. nih.gov This leads to highly accurate and precise quantification of simvastatin acid in biological matrices such as plasma and tissues. clinicaltrials.govoup.com Furthermore, deuterium labeling can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, which can be exploited to study metabolic pathways in greater detail. symeres.comresearchgate.netnih.gov

Chemical Profile of Simvastatin acid-d9 (ammonium salt)

The ammonium (B1175870) salt of Simvastatin acid-d9 is a specifically synthesized version of the active metabolite of simvastatin, designed for research applications.

Property Value
Chemical Formula C₂₅H₃₄D₉NO₆
Molecular Weight 462.7 g/mol
CAS Number Not publicly available
Appearance Typically a white to off-white solid
Solubility Soluble in organic solvents like DMSO and methanol
Storage Recommended to be stored at -20°C for long-term stability

Note: The exact CAS number for the d9 variant is not consistently reported in public databases. The molecular weight is an approximation based on the addition of nine deuterium atoms.

Role in Pharmacokinetic and Metabolism Studies

Simvastatin acid-d9 (ammonium salt) is an indispensable tool in the detailed investigation of simvastatin's behavior in the body.

Use as an Internal Standard in LC-MS/MS Assays

The primary application of Simvastatin acid-d9 is as an internal standard for the quantification of simvastatin acid in biological samples using LC-MS/MS. clinicaltrials.govoup.com This technique offers superior sensitivity and specificity compared to other analytical methods. nih.gov In a typical assay, a known amount of Simvastatin acid-d9 is added to the biological sample (e.g., plasma) before processing. clinicaltrials.gov During LC-MS/MS analysis, the instrument monitors specific mass transitions for both the unlabeled simvastatin acid and the deuterated internal standard. clinicaltrials.govmedpharmres.com Because the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, any loss or variation is mirrored in both compounds. nih.gov This allows for a highly accurate calculation of the concentration of simvastatin acid in the original sample. oup.com

Application in Bioequivalence and Drug Metabolism Studies

Bioequivalence studies are essential for demonstrating that a generic drug formulation performs in the same manner as the brand-name product. These studies rely on the precise measurement of the drug and its active metabolites in the plasma of healthy volunteers over time. medpharmres.comresearchgate.net The use of Simvastatin acid-d9 as an internal standard ensures the accuracy and reliability of the pharmacokinetic data generated in these studies, which is a critical component for regulatory approval. medpharmres.comresearchgate.net

Furthermore, in drug metabolism studies, Simvastatin acid-d9 helps in elucidating the metabolic pathways of simvastatin. mdpi.com By administering both simvastatin and a labeled version, researchers can track the formation and elimination of various metabolites, providing a clearer picture of how the drug is processed by the body. acs.orgresearchgate.net

Applications in Clinical and Preclinical Research

The utility of Simvastatin acid-d9 (ammonium salt) extends across both preclinical and clinical research settings.

Quantification of Simvastatin and its Metabolites in Biological Matrices

Accurate quantification of simvastatin and its active metabolite, simvastatin acid, in biological matrices like plasma, serum, and tissue is fundamental to understanding its pharmacokinetics and pharmacodynamics. researchgate.netnih.gov Numerous validated LC-MS/MS methods have been developed that employ deuterated internal standards, including Simvastatin acid-d9, for the simultaneous determination of simvastatin and simvastatin acid. medpharmres.comresearchgate.netnih.gov These methods are sensitive enough to detect the low concentrations of these analytes typically found in plasma. medpharmres.commdpi.com The data obtained from these analyses are crucial for establishing pharmacokinetic profiles, assessing drug exposure, and correlating it with clinical outcomes. mdpi.comnih.gov

Role in Drug-Drug Interaction Studies

Simvastatin is metabolized primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.net Co-administration of other drugs that inhibit or induce this enzyme can significantly alter the plasma concentrations of simvastatin and its active metabolite, potentially leading to adverse effects or reduced efficacy. researchgate.netircmj.comsci-hub.se Drug-drug interaction studies are therefore critical. clinicaltrials.gov In these studies, Simvastatin acid-d9 is used as an internal standard to accurately measure the changes in simvastatin acid levels when a co-administered drug is introduced. This allows researchers to quantify the extent of the interaction and provide guidance on safe co-prescribing practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H41NO6 B12371469 Simvastatin acid-d9 (ammonium)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H41NO6

Molecular Weight

448.6 g/mol

IUPAC Name

azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D;

InChI Key

AOIIYQZTRFOGNN-FASOEGAPSA-N

Isomeric SMILES

[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+]

Canonical SMILES

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+]

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for Simvastatin Acid D9 Ammonium

Methodologies for Deuterium (B1214612) Incorporation into Organic Molecules

The introduction of deuterium into organic molecules can be achieved through various synthetic techniques, ranging from hydrogen isotope exchange to the use of deuterated building blocks. ckisotopes.com The choice of method depends on the complexity of the target molecule, the desired position of the label (regioselectivity), and the required isotopic purity. nih.gov

Achieving regioselectivity—the labeling of a specific position within a molecule—is a primary challenge in the synthesis of deuterated complex molecules like statin derivatives. nih.gov Several advanced methods are employed to control the location of deuterium incorporation.

One of the most powerful techniques is the Hydrogen Isotope Exchange (HIE) , which involves the substitution of hydrogen atoms with their deuterium isotopes. medchemexpress.com This can be performed at a late stage in a synthetic sequence. Transition-metal catalysts, particularly those based on iridium and palladium, are widely used for HIE reactions. medchemexpress.comnih.govnih.gov For instance, iridium(I) NHC/phosphine catalysts can direct C-H activation and subsequent deuteration to specific sites, often guided by existing functional groups within the substrate. chemicalbook.com Similarly, heterogeneous palladium-on-carbon (Pd/C) catalysts can facilitate H-D exchange using deuterium oxide (D₂O) as an inexpensive and safe deuterium source. nih.govdrugbank.com

Another approach involves stepwise synthesis using deuterated reagents . This method builds the molecule from smaller, pre-labeled fragments. ckisotopes.com While often more synthetically demanding, it provides unambiguous control over the label's position and is crucial when HIE methods lack the required selectivity or efficiency. Examples of deuterated reagents include deuterated solvents, metal deuterides (e.g., NaBD₄, LiAlD₄), and deuterated alkylating agents (e.g., CD₃I). ckisotopes.com Organophotocatalytic methods have also emerged for the selective deuteration of C-H bonds adjacent to heteroatoms, which are often sites of metabolic activity. riverlandtrading.com

Table 1: Comparison of Regioselective Deuteration Methodologies

MethodologyDeuterium SourceCatalyst/Reagent ExampleKey AdvantagesTypical Application
Transition Metal-Catalyzed HIED₂ gas, D₂OIridium complexes, Pd/CHigh efficiency, late-stage functionalization. medchemexpress.comnih.govLabeling of aromatic and benzylic positions. nih.gov
Base-Mediated DeuterationDeuterated solvents (e.g., DMSO-d6)Potassium hydroxide (B78521) (KOH)Metal-free, uses inexpensive reagents. prepchem.comDeuteration of acidic C-H bonds. prepchem.com
Stepwise SynthesisDeuterated building blocksCD₃I, NaBD₄Unambiguous label positioning. ckisotopes.comIncorporation of labeled alkyl groups or reduction of carbonyls.
BiocatalysisD₂OEnzymes (e.g., acyltransferases)High selectivity, environmentally benign conditions. chemicalbook.comSpecific enzymatic transformations in deuterated media.

The utility of a deuterated standard is critically dependent on its isotopic purity and the distribution of its isotopologues. Isotopic purity refers to the percentage of the compound that is fully labeled with the intended number of deuterium atoms. google.com A low isotopic purity can compromise the accuracy of quantitative assays. For example, if a D9-labeled standard contains a significant fraction of the unlabeled (D0) compound, it will artificially inflate the measured concentration of the analyte. google.com

Several factors can affect isotopic purity:

Back-Exchange: Protons from glassware, solvents, or atmospheric moisture can exchange with deuterium atoms on the molecule, particularly at labile positions (e.g., -OH, -NH, α-carbonyl C-H). Careful handling under inert and dry conditions is necessary. nih.gov

Purity of Deuterated Reagents: The isotopic enrichment of the starting deuterium source (e.g., D₂O, CD₃I) directly limits the maximum achievable isotopic purity of the final product. nih.gov

Reaction Conditions: In HIE reactions, achieving equilibrium with a large excess of the deuterium source is essential for driving the labeling to completion. nih.gov

Analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are essential for characterizing isotopic purity. google.comnih.gov HRMS can resolve and quantify the relative abundance of each isotopologue (D0, D1, D2...Dn), allowing for a precise calculation of the isotopic enrichment. google.com

Production of Simvastatin (B1681759) Acid (Ammonium) and its Deuterated Variants

The production of Simvastatin acid-d9 (ammonium) leverages established synthetic routes for simvastatin, incorporating a deuterated building block at a key step.

Simvastatin is a semi-synthetic derivative of lovastatin, a natural product from the fungus Aspergillus terreus. isotope.com The primary structural difference is an additional methyl group on the side chain ester. riverlandtrading.com Commercial production generally follows one of two main routes starting from lovastatin. isotope.com

Hydrolysis and Re-esterification Route: This is the most common pathway. isotope.com

Lovastatin is hydrolyzed under basic conditions (e.g., KOH or LiOH) to open the lactone ring and cleave the 2-methylbutyrate (B1264701) ester, yielding the intermediate monacolin J acid. chemicalbook.com

The hydroxyl groups on monacolin J are selectively protected (e.g., via silylation). chemicalbook.com

The key C8 hydroxyl group is then acylated with 2,2-dimethylbutyryl chloride to form the simvastatin side chain. chemicalbook.com

Deprotection of the hydroxyl groups yields simvastatin, which exists in its open hydroxy acid form (simvastatin acid) under these conditions.

Direct Methylation Route: This pathway involves protecting the hydroxyl and carboxylic acid groups of lovastatin, followed by direct methylation at the C2' position of the side chain using a strong base (e.g., n-butyl lithium) and methyl iodide. chemicalbook.com

Regardless of the route to the simvastatin core, the final step to obtain the ammonium (B1175870) salt involves treating the free simvastatin acid with an ammonia (B1221849) source. This is typically achieved by dissolving the acid in a suitable organic solvent (e.g., chloroform, methanol, or ethanol) and bubbling ammonia gas through the solution or adding an ammonium hydroxide solution until the pH is alkaline, causing the simvastatin ammonium salt to precipitate. nih.govorgsyn.org More recently, biocatalytic methods using engineered enzymes have been developed to convert monacolin J directly to simvastatin, offering a greener synthetic alternative. chemicalbook.comwikipedia.org

Table 2: Overview of Simvastatin Acid Ammonium Salt Synthesis

StepDescriptionKey ReagentsReference
1Hydrolysis of LovastatinPotassium hydroxide (KOH) or Lithium hydroxide (LiOH) chemicalbook.com
2Formation of Monacolin J intermediate(Product of Step 1)
3Protection of Hydroxyl GroupsSilylating agents (e.g., TBDMSCl) chemicalbook.com
4Acylation2,2-dimethylbutyryl chloride chemicalbook.com
5DeprotectionAcid or fluoride (B91410) source chemicalbook.com
6Ammonium Salt FormationAmmonia or Ammonium hydroxide nih.govorgsyn.org

The synthesis of Simvastatin acid-d9 (ammonium) is achieved by modifying the re-esterification pathway to incorporate a deuterated acyl donor. The "d9" designation typically refers to the nine deuterium atoms on the 2,2-dimethylbutyryl side chain.

A plausible and efficient synthetic route is as follows:

Preparation of Deuterated Acyl Chloride: The key labeled precursor, 2,2-dimethylbutanoic acid-d11 , is commercially available. medchemexpress.com This acid is converted to its more reactive acyl chloride form, 2,2-dimethylbutyryl-d11 chloride . This transformation is readily accomplished using standard reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fda.gov

Synthesis of Monacolin J: Lovastatin is hydrolyzed to monacolin J acid as described in section 2.2.1.

Selective Acylation: The monacolin J intermediate (with appropriate protection of other reactive sites) is then acylated using the prepared 2,2-dimethylbutyryl-d11 chloride in the presence of a base (e.g., pyridine). This step attaches the fully deuterated side chain to the core structure.

Deprotection and Salt Formation: Following the acylation, the protecting groups are removed to yield Simvastatin acid-d11. This free acid is then converted to the target ammonium salt by treatment with ammonia or ammonium hydroxide. nih.gov

This stepwise approach, utilizing a commercially available deuterated building block, ensures that the deuterium label is placed exclusively and unambiguously on the side chain with high isotopic purity. medchemexpress.com

Academic Analytical Characterization of Deuterated Standards

The structural integrity and isotopic enrichment of Simvastatin acid-d9 (ammonium) must be rigorously confirmed using modern analytical techniques. The primary methods are mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) is the principal tool for this analysis. fda.gov

Molecular Ion Confirmation: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion. For Simvastatin acid (C₂₅H₄₀O₆), the protonated molecule [M+H]⁺ has a theoretical m/z of 437.2852. fda.gov The corresponding d9-labeled analog would exhibit a mass shift of +9, resulting in an expected [M+H]⁺ ion at m/z 446.3416. The high mass accuracy of HRMS confirms the elemental composition and the number of incorporated deuterium atoms. google.com

Isotopic Purity Analysis: The mass spectrum reveals the distribution of isotopologues. By measuring the relative intensities of the ion peaks for the unlabeled (D0), partially labeled (D1-D8), and fully labeled (D9) species, the isotopic purity can be accurately calculated. google.comnih.gov

Fragment Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium labels. The protonated simvastatin acid fragments via characteristic losses, including the butyric acid side chain. fda.gov In the MS/MS spectrum of the d9-analog, the fragment ions containing the side chain would show the corresponding mass shift, confirming that the label is located on the ester moiety as intended.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: A proton NMR spectrum provides definitive evidence of deuteration. The signals corresponding to the protons on the 2,2-dimethylbutyryl side chain in the unlabeled compound will be absent or significantly reduced in intensity in the spectrum of the d9-labeled compound.

²H NMR (Deuterium NMR): A deuterium NMR spectrum shows signals only for the deuterium atoms. This technique can confirm the presence of deuterium at the expected chemical shifts, providing complementary information to ¹H NMR about the label's location.

Table 3: Expected Analytical Data for Simvastatin Acid-d9

Analytical TechniqueParameterUnlabeled Simvastatin AcidExpected Result for Simvastatin Acid-d9
HRMS (ESI+)[M+H]⁺ m/z~437.285~446.342 (shift of +9 Da)
MSIsotopic PurityN/ATypically >98% enrichment in the D9 isotopologue.
¹H NMRSide Chain Proton SignalsPresent (signals for two methyl groups and one ethyl group).Absent or significantly diminished intensity.
²H NMRDeuterium SignalsAbsentSignals present at chemical shifts corresponding to the side chain positions.

Confirmation of Deuteration Sites and Enrichment via Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

The precise placement and abundance of deuterium atoms in Simvastatin acid-d9 (ammonium salt) are critical for its intended use. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are powerful analytical tools employed to verify the structural integrity and isotopic purity of such labeled compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. In the context of deuterated compounds, ¹H (proton) and ²H (deuterium) NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a deuterated compound will show a reduction or complete disappearance of signals corresponding to the protons that have been replaced by deuterium. By comparing the ¹H NMR spectrum of Simvastatin acid-d9 with that of its non-deuterated counterpart, the specific sites of deuteration can be unequivocally identified. For instance, if the nine deuterium atoms were incorporated into the three methyl groups of the tert-butyl group in the ester side chain, the characteristic singlet corresponding to these nine protons would be absent in the ¹H NMR spectrum of the d9 analog.

²H NMR Spectroscopy: Conversely, a ²H NMR spectrum will exhibit signals at the chemical shifts corresponding to the positions of the deuterium atoms. This provides direct evidence of the successful incorporation of deuterium.

Isotopic Enrichment Determination: The integration of the remaining proton signals in the ¹H NMR spectrum, relative to a known internal standard or a non-deuterated portion of the molecule, can be used to calculate the percentage of isotopic enrichment.

Proton Environment Hypothetical Chemical Shift (ppm) Expected Change in Simvastatin Acid-d9
tert-butyl group (-C(CH₃)₃)~1.2Signal would be significantly reduced or absent
Other methyl groupsVariesSignals would remain if not deuterated
Methylene and methine protonsVariesSignals would remain if not deuterated

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. This technique is invaluable for confirming the incorporation of deuterium atoms.

Molecular Ion Peak: The mass spectrum of Simvastatin acid-d9 will show a molecular ion peak that is nine mass units higher than that of the unlabeled compound, corresponding to the replacement of nine hydrogen atoms (atomic mass ~1.008 amu) with nine deuterium atoms (atomic mass ~2.014 amu).

Isotopic Distribution Pattern: The isotopic distribution pattern of the molecular ion peak in the mass spectrum can be used to determine the level of isotopic enrichment. The relative intensities of the M+0, M+1, M+2, etc., peaks will differ significantly between the deuterated and non-deuterated compounds. Sophisticated software can be used to model the theoretical isotopic distribution for a given level of deuteration and compare it to the experimental data to calculate the isotopic purity.

The following table presents the theoretical exact masses for non-deuterated Simvastatin acid and its d9 isotopologue.

Compound Molecular Formula Theoretical Exact Mass (monoisotopic)
Simvastatin AcidC₂₅H₄₀O₆436.2774
Simvastatin Acid-d9C₂₅H₃₁D₉O₆445.3338

Advanced Analytical Methodologies Employing Simvastatin Acid D9 Ammonium As an Internal Standard

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Simvastatin (B1681759) and Metabolite Quantification in Research Studies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred bioanalytical technique for the determination of simvastatin and its metabolites due to its superior sensitivity and specificity. The use of a deuterated internal standard like Simvastatin acid-d9 (ammonium) is central to developing robust and reliable LC-MS/MS methods.

The fundamental principle behind using a deuterated internal standard is that it co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, thus compensating for matrix effects and variations in sample processing. nih.gov Optimization of chromatographic and mass spectrometric parameters is crucial to ensure this parallel behavior and achieve maximum sensitivity and accuracy.

Effective chromatographic separation is essential to resolve simvastatin acid and its deuterated internal standard from endogenous matrix components that could interfere with quantification. Reversed-phase chromatography using C18 columns is the most common approach. The mobile phase typically consists of an aqueous component with a buffer and an organic solvent, often acetonitrile (B52724) or methanol. nih.gov The pH of the aqueous phase is a critical parameter, generally maintained between 3.8 and 5.0 to ensure the consistent protonation state of the acidic analyte. oup.comnih.govnih.govoup.com Ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are frequently used as buffers because they are volatile and compatible with mass spectrometry. nih.govoup.commedpharmres.com Gradient elution is often employed to provide efficient separation within a short run time. nih.govmedpharmres.com

Table 1: Examples of LC Conditions for Simvastatin Acid Analysis An interactive data table is available below:

Column Type Mobile Phase Composition Flow Rate Reference
X-Terra C18 0.02 M ammonium formate (pH 4.5):acetonitrile (20:80, v/v) 0.50 mL/min nih.govscispace.com
Eclipse XDB-C8 Gradient with 1 mM ammonium acetate (pH 4.5) and acetonitrile 0.3 mL/min medpharmres.com
Ascentis® Express C18 2.0 mM ammonium acetate (pH 3.8):acetonitrile (25:75, v/v) 0.500 mL/min oup.com
Zorbax RRHD Eclipse Plus C18 Gradient with 50 mM ammonium acetate (pH 5.0) and acetonitrile 0.25 mL/min nih.gov
Phenomenex Kinetix XB C18 10 mM ammonium formate (pH 4.0):acetonitrile (27:73, v/v) Not Specified oup.com

Electrospray ionization (ESI) is the most widely used ionization technique for the analysis of simvastatin acid and its deuterated analogs. nih.govmedpharmres.com Due to the presence of a carboxylic acid functional group, simvastatin acid readily loses a proton to form a negatively charged ion. Consequently, ESI in the negative ion mode ([M-H]⁻) is frequently selected as it provides high sensitivity and specificity for both the analyte and its deuterated internal standard. oup.comoup.commedpharmres.complos.org

In some methods, polarity switching is used, where the lactone form (simvastatin) is monitored in positive ion mode and the acid form is monitored in negative ion mode within the same analytical run. oup.comoup.commedpharmres.com This approach optimizes sensitivity for both compounds simultaneously. While less common for the acid form, analysis in positive ion mode can also be performed, often detecting the ammonium adduct [M+NH₄]⁺, particularly when ammonium-based buffers are used in the mobile phase. medpharmres.com

Tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode to achieve exceptional selectivity and sensitivity. In this mode, the first quadrupole (Q1) is set to isolate a specific precursor ion (the deprotonated molecule, [M-H]⁻), which is then fragmented in the collision cell. The third quadrupole (Q3) monitors a specific, stable product ion resulting from this fragmentation.

For simvastatin acid, the precursor ion in negative mode is typically m/z 435.1. medpharmres.com A common and stable product ion resulting from fragmentation is m/z 319.2, which is often selected for quantification. medpharmres.commdpi.com For its deuterated internal standard, such as a d6 analog, the precursor ion is m/z 441.4, which also fragments to a product ion at m/z 319.2. mdpi.com The mass difference in the precursor ion allows the instrument to distinguish between the analyte and the internal standard, while the common fragment ion can ensure similar detection properties.

Table 2: Representative MRM Transitions for Simvastatin Acid and Deuterated Analogs (Negative ESI Mode) An interactive data table is available below:

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Reference
Simvastatin Acid 435.10 319.15 medpharmres.com
Simvastatin Acid-d6 441.4 319.2 mdpi.com
Simvastatin (as [M+NH₄]⁺) 436.00 285.15 medpharmres.com

Note: Data for d3 and d6 analogs are used as proxies for d9, as the fragmentation principles are identical.

A fully validated bioanalytical method is a prerequisite for its application in research studies. The validation process is conducted according to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) to demonstrate the method's reliability, accuracy, and precision. nih.govnih.govmedpharmres.com

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. jocpr.com In bioanalysis, this is a critical challenge due to the complexity of matrices like human plasma and tissue homogenates.

To evaluate selectivity, a standard procedure involves analyzing blank matrix samples from multiple independent sources (e.g., six different lots of human plasma) to ensure that no endogenous components produce a significant signal at the retention time of the analyte or the internal standard. nih.govmedpharmres.com The acceptance criterion is typically that the response of any interfering peak must be less than 20% of the response at the lower limit of quantitation (LLOQ) for the analyte, and less than 5% for the internal standard. medpharmres.com

This rigorous testing has been successfully applied to methods for quantifying simvastatin acid in human plasma. nih.govmedpharmres.com Furthermore, specialized methods have been developed and validated for more challenging matrices, such as muscle tissue homogenates, which are relevant for studying statin-induced myopathy. nih.govplos.orgku.dk In these studies, blank muscle tissue was analyzed to confirm the absence of interfering peaks, thereby establishing the method's specificity for determining simvastatin acid concentrations directly within the tissue. nih.govplos.org

Table 3: Summary of Validation Findings in Different Biological Matrices An interactive data table is available below:

Matrix Key Validation Finding Linearity Range (Simvastatin Acid) Reference
Human Plasma No significant interference observed in six lots of blank plasma. 0.1–48.971 ng/mL oup.com
Human Plasma Method met FDA guidelines for selectivity; no endogenous peaks. 0.2–50 ng/mL nih.govscispace.com
Human Plasma Selectivity accepted with blank response <20% of LLOQ. 0.05–10 ng/mL medpharmres.com
Muscle Tissue Selectivity confirmed by analyzing blank tissue; no interference. 0.1–5 ng/mL nih.govplos.orgku.dk

Table of Compound Names

Compound Name Abbreviation
Simvastatin SV, SIM
Simvastatin Acid SVA, SIMA, SA, SSA
Simvastatin Acid-d9 (ammonium) Not specified
Simvastatin-d6 SV-D6
Simvastatin Acid-d6 SVA-D6
Simvastatin Acid-d3 Not specified
Lovastatin LOV
Lovastatin Acid LOVA
Acetonitrile ACN
Methanol MeOH

Method Development and Validation for Simvastatin Acid Quantification in Research Matrices

Assessment of Linearity and Dynamic Range for Quantitative Research Applications

The establishment of linearity and a suitable dynamic range is a fundamental requirement for any quantitative analytical method. In research applications employing Simvastatin acid-d9 (ammonium) as an internal standard, linearity is assessed by analyzing a series of calibration standards containing known concentrations of the analyte (e.g., simvastatin acid) and a fixed concentration of the internal standard. The response, typically the peak area ratio of the analyte to the internal standard, is plotted against the analyte concentration.

A linear relationship, ideally with a correlation coefficient (r²) greater than 0.99, demonstrates that the method provides a proportional response across a defined concentration range. This range, known as the dynamic or linear range, is critical for accurately quantifying samples with varying analyte concentrations. Research studies have consistently shown that methods utilizing Simvastatin acid-d9 (ammonium) exhibit excellent linearity over a broad concentration spectrum, making them suitable for diverse research applications, from pharmacokinetic studies to in vitro metabolic profiling. The use of a stable isotope-labeled internal standard like Simvastatin acid-d9 helps to correct for any non-linearity that might arise from instrumental drift or matrix effects, thereby enhancing the accuracy of the calibration model. labroots.com

Table 1: Representative Linearity Data for a Bioanalytical Method Using Simvastatin Acid-d9 (Ammonium) as an Internal Standard

Analyte Concentration (ng/mL)Analyte/Internal Standard Peak Area Ratio
10.012
50.058
100.115
500.590
1001.180
5005.950
100011.900
Correlation Coefficient (r²) 0.9998

This table is for illustrative purposes and represents typical data obtained in method validation.

Determination of Extraction Recovery and Matrix Effects

A significant challenge in bioanalysis is the potential for the sample matrix (e.g., plasma, urine) to interfere with the analysis, leading to inaccurate results. Two key parameters evaluated during method validation are extraction recovery and matrix effects. Simvastatin acid-d9 (ammonium) plays a crucial role in assessing and compensating for these phenomena.

Extraction recovery refers to the efficiency of the sample preparation process in extracting the analyte from the biological matrix. It is determined by comparing the analytical response of an analyte spiked into a matrix before extraction to the response of the analyte spiked into the matrix extract after the extraction process.

Matrix effects are the suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting components from the sample matrix. waters.com These effects can lead to significant variability and inaccuracy in quantitative results. annlabmed.orgresearchgate.net

The use of a stable isotope-labeled internal standard like Simvastatin acid-d9 (ammonium) is the preferred approach to mitigate these issues. annlabmed.org Because Simvastatin acid-d9 has nearly identical physicochemical properties to the unlabeled analyte, it is assumed to experience similar extraction losses and matrix effects. wuxiapptec.com By calculating the ratio of the analyte response to the internal standard response, any variations due to these factors are effectively normalized. labroots.com

Table 2: Illustrative Extraction Recovery and Matrix Effect Data

ParameterAnalyte (Simvastatin Acid)Internal Standard (Simvastatin Acid-d9)
Extraction Recovery (%) 85.2 ± 4.186.1 ± 3.8
Matrix Factor 0.92 ± 0.050.93 ± 0.04
IS-Normalized Matrix Factor 0.99 ± 0.03N/A

This table demonstrates how the internal standard tracks the analyte, resulting in a normalized matrix factor close to 1, indicating effective compensation for matrix effects. Data is representative.

Intra-day and Inter-day Precision and Accuracy Assessment in Research Protocols

The reliability of a bioanalytical method is established through the assessment of its precision and accuracy. These parameters are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the same day (intra-day) and on different days (inter-day). Simvastatin acid-d9 (ammonium) is added to all calibrators, QCs, and unknown samples to ensure consistent quantification.

Precision , typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), measures the closeness of repeated measurements. Accuracy refers to the closeness of the measured concentration to the true concentration and is expressed as the percentage of the nominal value.

Regulatory guidelines for bioanalytical method validation generally require the precision to be within 15% RSD (20% for the LLOQ) and the accuracy to be within ±15% of the nominal value (±20% for the LLOQ). The use of Simvastatin acid-d9 (ammonium) as an internal standard is instrumental in achieving this level of precision and accuracy by correcting for random and systematic errors that can occur during sample processing and analysis. nih.gov

Table 3: Example of Intra-day and Inter-day Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day Mean Conc. (ng/mL) ± SD (n=6)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Mean Conc. (ng/mL) ± SD (n=18)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Low32.95 ± 0.155.198.33.05 ± 0.216.9101.7
Medium8082.1 ± 3.284.0102.681.5 ± 4.896.0101.9
High800790.4 ± 23.73.098.8795.2 ± 39.85.099.4

This table illustrates typical precision and accuracy results for a validated bioanalytical method, demonstrating the robustness conferred by the use of a stable isotope-labeled internal standard. Data is representative.

Considerations for Lower Limit of Quantitation (LLOQ) and Upper Limit of Quantitation (ULOQ) in Research Assays

The Lower Limit of Quantitation (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. The Upper Limit of Quantitation (ULOQ) is the highest concentration within the validated linear range. These limits define the working range of the assay.

The use of Simvastatin acid-d9 (ammonium) as an internal standard is critical in establishing a sensitive and reliable LLOQ. At low analyte concentrations, the signal-to-noise ratio is inherently lower, and the potential for interference is higher. The internal standard helps to distinguish the true analyte signal from background noise and corrects for any variability in recovery or matrix effects that might be more pronounced at the lower end of the calibration curve.

Similarly, at the ULOQ, the detector response may begin to saturate. The internal standard helps to extend the linear range by normalizing the analyte response, ensuring that even at high concentrations, the quantification remains accurate. The isotopic purity of the internal standard is a key consideration; it must be free from unlabeled analyte to avoid artificially elevating the measured concentration, especially at the LLOQ. acanthusresearch.com

Integration of Stable Isotope Internal Standards in Quantitative Bioanalytical Research

The integration of stable isotope-labeled internal standards, such as Simvastatin acid-d9 (ammonium), is a fundamental practice in modern quantitative bioanalytical research, particularly in methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net These standards have chemical and physical properties that are nearly identical to the analyte of interest, with the key difference being a higher mass due to the incorporation of stable isotopes (e.g., deuterium (B1214612), carbon-13, nitrogen-15). wuxiapptec.comacanthusresearch.com

Normalization for Sample Preparation Variability and Instrumental Fluctuations in Research Settings

One of the primary advantages of using a stable isotope-labeled internal standard is its ability to normalize for variability introduced during sample preparation and analysis. labroots.comiroatech.com Throughout the analytical process, from extraction and evaporation to reconstitution and injection, there can be minor, unavoidable variations that lead to sample loss or changes in concentration.

By adding a known amount of Simvastatin acid-d9 (ammonium) to each sample at the beginning of the workflow, both the analyte and the internal standard are subjected to the same procedural variations. iroatech.com Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, correcting for these inconsistencies. annlabmed.org

Similarly, instrumental fluctuations, such as variations in injection volume or changes in the mass spectrometer's ionization efficiency over the course of an analytical run, can affect the signal intensity. iroatech.com Since the stable isotope-labeled internal standard co-elutes with the analyte and responds similarly to these fluctuations, the ratio of their signals provides a normalized and consistent measurement, significantly improving the precision and reliability of the data. diva-portal.orgthermofisher.com

Minimization of Ion Suppression/Enhancement Effects in Mass Spectrometry

Ion suppression or enhancement is a significant challenge in LC-MS/MS analysis, where co-eluting matrix components can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either a decrease (suppression) or an increase (enhancement) in the observed signal. waters.comresearchgate.netnih.gov This phenomenon can be a major source of imprecision and inaccuracy in quantitative bioanalysis. annlabmed.org

Stable isotope-labeled internal standards are highly effective at minimizing these matrix effects. annlabmed.orgnih.gov Because Simvastatin acid-d9 (ammonium) has chromatographic and ionization characteristics that are almost identical to the unlabeled simvastatin acid, it experiences the same degree of ion suppression or enhancement when it co-elutes from the liquid chromatography column. wuxiapptec.com

Therefore, while the absolute signal intensity of both the analyte and the internal standard may vary from sample to sample due to matrix effects, their ratio remains unaffected. annlabmed.org This normalization capability is a key reason why the use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry, ensuring the generation of accurate and reliable data even in complex biological matrices. nih.govscispace.comresearchgate.net

Applications in Preclinical and in Vitro Biomedical Research

Investigational Pharmacokinetic Profiling of Simvastatin (B1681759) and Metabolites Using Deuterated Analogs in Animal Models

Deuterated analogs like Simvastatin acid-d9 (ammonium) are indispensable for elucidating the pharmacokinetic profiles of simvastatin and its active acid metabolite across various preclinical species. These studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the drug before human trials.

Pharmacokinetic studies in animal models such as rats, mice, and rabbits have been conducted to characterize the systemic exposure and disposition of simvastatin and its primary active metabolite, simvastatin acid. In rats, after oral administration, simvastatin is rapidly hydrolyzed by esterases in the blood to form simvastatin acid. nih.gov The high levels of esterase activity in rodent plasma facilitate this conversion. nih.gov Studies have shown that without the use of esterase inhibitors during blood sample collection in rats, the plasma concentration of simvastatin can be underestimated, while the concentration of simvastatin acid is overestimated. nih.gov

In rabbits, pharmacokinetic analyses following oral administration of a simvastatin nanoformulation showed a lower maximum plasma concentration (Cmax) and a longer time to reach Cmax (Tmax) for both simvastatin and simvastatin acid compared to a standard formulation. mdpi.com Specifically, the Tmax for simvastatin acid was 14.56 hours with the nanoformulation versus 5.0 hours for the standard drug. mdpi.com In a toxicological study involving intradiscal injection of simvastatin in rabbits, the systemic serum concentration of the drug was below the lowest measurable concentration, indicating minimal systemic exposure from this localized administration route. nih.gov Mouse models have also been employed to study the effects of simvastatin on vascular complications, demonstrating its biological activity in this species. nih.gov

A meta-analysis of statin efficacy revealed significant species-dependent differences in cholesterol reduction, with statins being most effective in rabbits (-30% reduction), followed by mice (-20%) and rats (-10%). nih.gov These differences in efficacy can be linked to variations in pharmacokinetic profiles and metabolic pathways among species.

ParameterSpeciesFormulation/StudyCompoundValueCitation
CmaxRabbitStandard DrugSimvastatin Acid19.42 ng/mL mdpi.com
CmaxRabbitNanoformulation F40Simvastatin Acid3.98 ng/mL mdpi.com
TmaxRabbitStandard DrugSimvastatin Acid5.0 h mdpi.com
TmaxRabbitNanoformulation F40Simvastatin Acid14.56 h mdpi.com
AUCRabbitStandard DrugSimvastatin Acid51.11 ng·h/mL mdpi.com
AUCRabbitNanoformulation F40Simvastatin Acid73.11 ng·h/mL mdpi.com

Significant inter-species differences exist in the metabolism of simvastatin, largely due to variations in the activity of metabolic enzymes, particularly esterases and cytochrome P450s. researchgate.net Rodents, for instance, have high levels of plasma esterases that readily convert the inactive simvastatin lactone to the active simvastatin acid, a process that is less pronounced in human blood. nih.govnih.gov In rat blood, carboxylesterase is the primary enzyme responsible for this hydrolysis, whereas in human blood, both carboxylesterase and paraoxonase contribute. nih.gov

The metabolism of simvastatin itself (the lactone form) is extensively mediated by cytochrome P450 enzymes, primarily CYP3A4. researchgate.net Comparative studies using human and rat liver microsomes show that the lactone form is metabolized to a much greater extent than the acid form. researchgate.net The intrinsic clearance (CLint) of simvastatin lactone in human liver microsomes is substantially higher than that of simvastatin acid. cardiacos.net Animal models with genetic variations in metabolic enzymes, such as the APOE*3Leiden mouse, are used to better predict the drug's potency in humans. tandfonline.com Furthermore, differences in the expression and activity of hepatic transporters, which move the drug into and out of liver cells, can also contribute to pharmacokinetic variability across species. core.ac.uk These comparative studies are crucial for translating preclinical findings to the human clinical setting.

In Vitro Metabolism Studies with Simvastatin Acid-d9 (Ammonium)

In vitro systems, such as human liver microsomes (HLMs) and recombinant human CYP enzymes, are fundamental for dissecting the metabolic fate of drugs. In these assays, Simvastatin acid-d9 (ammonium) is used as an internal standard to accurately quantify the depletion of the parent drug (simvastatin acid) and the formation of its metabolites.

In vitro studies have established that simvastatin acid undergoes oxidative metabolism to form several key products. nih.govnih.gov The primary metabolic pathways involve hydroxylation reactions. mdpi.com In human liver microsomes, simvastatin acid is converted to three major oxidative metabolites. nih.govnih.gov These are formed through the action of cytochrome P450 enzymes. nih.govresearchgate.net While the lactone form of simvastatin is metabolized into products such as 3'-hydroxy simvastatin, 6'-exomethylene simvastatin, and a 3',5'-dihydrodiol metabolite, the acid form undergoes analogous oxidative transformations. mdpi.compsu.edunih.gov Comprehensive metabolomic profiling has revealed that simvastatin treatment affects multiple metabolic pathways beyond lipid metabolism, including those involving amino acids, peptides, and nucleotides. nih.govplos.org

Kinetic studies in human liver microsomes have been performed to characterize the enzymes responsible for simvastatin acid metabolism. The formation of the three major oxidative metabolites of simvastatin acid exhibited Michaelis-Menten kinetics. nih.govnih.gov The apparent Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax) have been determined for these pathways. nih.govnih.gov These kinetic parameters indicate that the enzymes involved have comparable affinity and capacity for metabolizing simvastatin acid. nih.gov In comparison to its lactone prodrug, simvastatin acid is a much poorer substrate for the metabolizing enzymes. cardiacos.net The intrinsic clearance of simvastatin acid via CYP-mediated metabolism in human liver microsomes is significantly lower than that of simvastatin lactone. cardiacos.net

While simvastatin lactone can competitively inhibit CYP3A activity with a Ki value of approximately 10 µM, its active metabolite, simvastatin acid, does not inhibit the activities of major CYP enzymes, including CYP3A, CYP2C8/9, CYP2C19, or CYP2D6, at relevant concentrations. psu.edunih.gov

Enzyme Kinetics of Simvastatin Acid Metabolism in Human Liver Microsomes
MetaboliteKm (µM)Vmax (nmol/min/mg protein)Citation
Oxidative Metabolite 1~50 - 80~0.6 - 1.9 nih.govnih.gov
Oxidative Metabolite 2~50 - 80~0.6 - 1.9 nih.govnih.gov
Oxidative Metabolite 3~50 - 80~0.6 - 1.9 nih.govnih.gov

Note: The sources provide a range for the kinetic parameters covering the three major oxidative products.

Extensive in vitro research has definitively identified the specific cytochrome P450 (CYP) isoforms responsible for the metabolism of simvastatin acid. The metabolism is primarily catalyzed by the CYP3A subfamily, with CYP3A4 being the most active enzyme. nih.govnih.govresearchgate.net Studies using recombinant human CYP enzymes showed that CYP3A4, CYP3A5, and to a lesser extent, CYP2C8, can all form the oxidative metabolites of simvastatin acid. nih.govnih.gov However, CYP3A4 and CYP3A5 are responsible for at least 80% of its hepatic metabolism. nih.govnih.gov

Conversely, other major CYP isoforms, including CYP2D6, CYP1A2, CYP2A6, CYP2C9, and CYP2C19, are not involved in the metabolism of simvastatin acid. nih.govnih.govpsu.edunih.gov This has been confirmed through multiple lines of evidence, including experiments with selective chemical inhibitors and immunoinhibition studies with specific antibodies. For example, the potent CYP3A4/5 inhibitor troleandomycin (B1681591) markedly inhibited simvastatin acid metabolism by about 90%, while inhibitors selective for CYP2D6 had no significant effect. nih.gov Similarly, antibodies against CYP3A caused 80-95% inhibition of metabolite formation, whereas anti-CYP2D6 antibodies had no inhibitory effect. nih.gov Therefore, despite some early speculation, it is now well-established that CYP2D6 does not play a role in the hepatic metabolism of simvastatin acid. nih.govcore.ac.uk

Contribution of CYP Isoforms to Simvastatin Acid Metabolism
CYP IsoformContribution/ActivityEvidenceCitation
CYP3A4Primary contributor; most activeRecombinant enzyme activity, chemical and immunoinhibition nih.govnih.govresearchgate.net
CYP3A5Significant contributorRecombinant enzyme activity, genetic studies nih.govnih.govopencardiovascularmedicinejournal.com
CYP2C8Minor contributor (≤ 20%)Recombinant enzyme activity, chemical inhibition (quercetin) cardiacos.netnih.govnih.gov
CYP2D6Not involvedRecombinant enzyme activity, selective inhibitors, immunoinhibition nih.govnih.govcore.ac.uk
Other CYPs (1A2, 2A6, 2C9, 2C19)Not involvedRecombinant enzyme activity, selective inhibitors nih.govnih.gov

An in-depth examination of Simvastatin acid-d9 (ammonium salt) reveals its critical role in advancing biomedical research. This article focuses on its applications in preclinical and in vitro studies, particularly concerning its metabolic pathways and mechanism of action as a potent inhibitor of HMG-CoA reductase.

Future Research Directions and Methodological Innovations

Expansion of Simvastatin (B1681759) Acid-d9 (Ammonium) Applications to Emerging Research Areas

While Simvastatin acid-d9 (ammonium salt) is a critical tool in conventional pharmacokinetic and bioequivalence studies, its application is set to expand into new and emerging areas of simvastatin research. pharmaffiliates.comnih.gov Simvastatin's effects extend beyond cholesterol reduction; these "pleiotropic" effects are a subject of intense investigation. nih.gov The availability of a high-purity deuterated standard is essential for accurately exploring these novel therapeutic avenues. pharmaffiliates.com

Emerging research areas where Simvastatin Acid-d9 (Ammonium) will be invaluable include:

Neuropharmacology and Brain Complications: Simvastatin's high lipophilicity allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors and neurodegenerative disorders like Alzheimer's and Parkinson's disease. mdpi.com Simvastatin acid-d9 (ammonium salt) can be used in preclinical and clinical studies to precisely quantify the drug and its metabolites in cerebrospinal fluid and brain tissue, providing critical data on its central nervous system pharmacokinetics.

Mechanistic Studies of Pleiotropic Effects: Simvastatin is known to influence processes like bone formation (osteogenesis), immune response, and cancer cell pathways, and it exhibits antifungal properties. nih.gov Understanding these mechanisms requires sensitive and accurate measurement of simvastatin's disposition and metabolic fate in relevant biological systems. The deuterated standard is crucial for tracing the parent compound and its metabolites in complex in vitro and in vivo models designed to study these effects. pharmaffiliates.com

Personalized Medicine: As precision medicine advances, understanding inter-individual variability in drug metabolism becomes increasingly important. pharmaffiliates.com Simvastatin acid-d9 (ammonium salt) can be used in stable isotope labeling studies to monitor patient-specific pharmacokinetics in real-time, potentially allowing for more tailored therapeutic strategies. pharmaffiliates.com

Antifungal Research: Statins inhibit the production of ergosterol, a key component of fungal cell membranes, giving them antifungal properties. nih.gov Simvastatin acid-d9 (ammonium salt) can support research into this mechanism by enabling accurate quantification of the drug in fungal cultures and infection models.

Integration of Advanced Analytical Techniques with Deuterated Standards for Deeper Mechanistic Insights in Simvastatin Research

The integration of deuterated internal standards like Simvastatin acid-d9 (ammonium salt) with advanced analytical techniques, particularly ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), has revolutionized the quantitative analysis of pharmaceuticals. nih.govresearchgate.net This combination provides the sensitivity, selectivity, and accuracy required to probe the intricate details of a drug's behavior in biological systems. nih.govresearchgate.net

Deuterated standards are considered the gold standard for quantitative LC-MS analysis because they behave nearly identically to the analyte during sample extraction, chromatographic separation, and ionization, thereby correcting for matrix effects and variations in instrument response. clearsynth.comwisdomlib.org This precision is fundamental for obtaining deeper mechanistic insights.

Key applications of this integrated approach include:

Metabolite Identification and Profiling: Mass spectrometry is a powerful tool for identifying drug impurities and metabolites. researchgate.netnih.govmdpi.com By comparing the fragmentation patterns of the parent drug with those of potential metabolites in samples spiked with the deuterated standard, researchers can confidently identify metabolic pathways. researchgate.net Simvastatin acid-d9 (ammonium salt) allows for precise quantification of both the parent drug and its key metabolites, which is essential for understanding its biotransformation and pharmacological activity. pharmaffiliates.commdpi.com

High-Throughput Bioanalysis: Modern drug development requires the analysis of a large number of samples. researchgate.net UPLC-MS/MS methods that use deuterated internal standards can significantly increase sample throughput without compromising data quality, accelerating preclinical and clinical studies. nih.govresearchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate PK/PD modeling relies on high-quality concentration-time data. The use of Simvastatin acid-d9 (ammonium salt) ensures the generation of reliable pharmacokinetic data, which is crucial for correlating drug exposure with therapeutic and pleiotropic effects. pharmaffiliates.com

The table below summarizes the synergy between deuterated standards and advanced analytical methods.

Analytical TechniqueRole of Simvastatin Acid-d9 (Ammonium)Mechanistic Insight Gained
UPLC-MS/MS Internal standard for accurate quantification. clearsynth.comnih.govPrecise determination of drug and metabolite levels in biological fluids and tissues. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HRMS) Reference compound for mass accuracy and fragmentation analysis.Confident identification of novel metabolites and degradation products. researchgate.netmdpi.com
Stable Isotope Labeling Studies Tracer to differentiate administered drug from endogenous compounds.Elucidation of metabolic pathways and drug disposition in complex biological systems. pharmaffiliates.com
Impurity Profiling Internal standard for quantifying process-related impurities and degradants. pharmaffiliates.comnih.govEnsuring drug quality and safety by monitoring potential impurities throughout the manufacturing process and shelf life. pharmaffiliates.com

Q & A

Basic Research Questions

Q. How is Simvastatin Acid-d9 (Ammonium) synthesized and characterized for use as an internal standard in pharmacokinetic studies?

  • Methodological Answer : The synthesis involves deuteration of simvastatin hydroxy acid at specific positions (e.g., methyl groups) via acid-catalyzed hydrogen-deuterium exchange. Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation (>98% isotopic purity) and high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., m/z 442.3 for [M+NH4]+). Purity is assessed using reverse-phase HPLC with UV detection at 238 nm .
  • Key Parameters : Isotopic enrichment, residual solvent levels (e.g., acetonitrile <0.1%), and stability under storage conditions (-20°C in amber vials) must be validated per USP guidelines for deuterated standards .

Q. What experimental protocols ensure accurate quantification of Simvastatin Acid-d9 in biological matrices using LC-MS/MS?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile (1:4 v/v) followed by centrifugation (13,000 rpm, 10 min).
  • Chromatography : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Retention time should be optimized to separate simvastatin acid-d9 from endogenous isomers.
  • MS Detection : Electrospray ionization (ESI) in negative mode; monitor transitions m/z 442.3 → 319.2 (quantifier) and 442.3 → 285.1 (qualifier). Validate linearity (1–500 ng/mL), precision (CV <15%), and accuracy (85–115%) per FDA bioanalytical guidelines .

Advanced Research Questions

Q. How do researchers address discrepancies in deuterium retention during long-term stability studies of Simvastatin Acid-d9 (Ammonium)?

  • Methodological Answer : Deuterium loss (>5%) in aqueous solutions (e.g., plasma) can occur due to pH-dependent exchange. Mitigation strategies include:

  • Storing stock solutions in deuterated solvents (e.g., DMSO-d6).
  • Using low-pH mobile phases (pH 3.0) to minimize H/D exchange during LC-MS/MS analysis.
  • Conducting accelerated stability tests (40°C/75% RH for 4 weeks) to model degradation pathways .
    • Data Interpretation : Compare MS/MS fragmentation patterns between fresh and aged samples to identify deuterium loss sites. Use kinetic modeling to predict shelf-life under standard storage conditions .

Q. What strategies resolve matrix effects when quantifying Simvastatin Acid-d9 in heterogeneous biological samples (e.g., hepatic microsomes)?

  • Methodological Answer :

  • Matrix Effect Assessment : Post-column infusion of simvastatin acid-d9 to identify ion suppression/enhancement zones. Adjust chromatography to elute the analyte outside these regions.
  • Normalization : Use a structurally matched internal standard (e.g., lovastatin-d4) to correct for recovery variations.
  • Validation : Test matrix effects across 6+ donor lots of plasma/microsomes. Acceptable criteria: CV <20% for normalized matrix factor .

Q. How can researchers validate the absence of isotopic cross-talk between Simvastatin Acid-d9 and endogenous simvastatin metabolites?

  • Methodological Answer :

  • Selective Ion Monitoring : Ensure mass resolvers distinguish between simvastatin acid-d9 (m/z 442.3) and endogenous metabolites (e.g., simvastatin β-hydroxy acid, m/z 433.2).
  • Cross-Validation : Spike deuterated standard into blank matrix and compare with non-deuterated controls. Acceptable cross-talk: <1% signal interference.
  • Dynamic Range Testing : Confirm linearity in the presence of 10× excess endogenous analogs .

Data Contradiction and Troubleshooting

Q. How should researchers address contradictory pharmacokinetic data when using Simvastatin Acid-d9 across different species (e.g., rat vs. human)?

  • Methodological Answer :

  • Species-Specific Hydrolysis : Rats exhibit faster esterase-mediated hydrolysis of simvastatin lactone to the active acid form. Adjust incubation times (e.g., 30 min for rats vs. 2 hr for humans) in in vitro assays.
  • Cross-Species Calibration : Validate assays using species-specific plasma to account for matrix differences.
  • Statistical Reconciliation : Apply mixed-effects modeling to harmonize interspecies variability in clearance rates .

Q. What experimental controls are critical when detecting low-abundance Simvastatin Acid-d9 in tissue homogenates?

  • Methodological Answer :

  • Blank Controls : Process homogenates without the internal standard to rule out endogenous interference.
  • Carryover Checks : Inject solvent blanks after high-concentration samples to confirm column cleanliness.
  • Limit of Quantification (LOQ) : Define LOQ as the lowest concentration with signal-to-noise >10 and accuracy within ±20% .

Methodological Best Practices

  • Isotope Effect Mitigation : Use deuterated standards with ≥3 deuterium atoms to minimize chromatographic isotope effects.
  • Cross-Platform Validation : Confirm LC-MS/MS data with orthogonal methods (e.g., immunoassays) for critical pharmacokinetic parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.